Triacetyl Narcolinogendiol
Description
This compound features three acetyl groups attached to hydroxyl sites of the parent flavonoid, enhancing lipophilicity and metabolic stability compared to its non-acetylated form .
Properties
Molecular Formula |
C₂₇H₃₁NO₁₀ |
|---|---|
Molecular Weight |
529.54 |
Origin of Product |
United States |
Comparison with Similar Compounds
Naringenin triacetate vs. (+)-Pinoresinol diacetate
- Core Structure: Flavonoids (Naringenin) exhibit antioxidant properties, whereas lignans (Pinoresinol) are associated with estrogenic activity .
Naringenin triacetate vs. Osthol
- Bioactivity: Osthol, a non-acetylated coumarin, demonstrates anticoagulant effects, while acetylated flavonoids like Naringenin triacetate may prioritize anti-inflammatory pathways due to enhanced bioavailability .
Naringenin triacetate vs. Triclosan
- Functional Groups: Triclosan’s chlorinated phenolic structure (CAS 3380-34-5) provides antimicrobial activity, contrasting with Naringenin triacetate’s acetylated flavonoid backbone, which is more suited for modulating oxidative stress .
Research Findings and Pharmacological Implications
- Solubility and Stability: Acetylation in Naringenin triacetate reduces polar surface area, increasing logP values compared to Osthol (+)-Pinoresinol diacetate .
- Metabolic Profile: Studies suggest that triacetylated compounds exhibit slower hepatic clearance than diacetylated or non-acetylated analogs, as seen in pharmacokinetic models of related flavonoids .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Triacetyl Narcolinogendiol, and how can researchers validate purity and yield?
- Methodological Answer: The synthesis typically involves acetylation of the parent compound using acetic anhydride under controlled conditions. Researchers should employ a combination of analytical techniques:
- High-Performance Liquid Chromatography (HPLC) for purity assessment.
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity.
- Mass Spectrometry (MS) for molecular weight validation.
For yield optimization, replicate reactions under varying temperatures and catalyst concentrations, followed by statistical analysis of reproducibility. Include a comparative table of reaction conditions (e.g., solvent, temperature, catalyst) and their corresponding yields/purity .
Q. Which analytical techniques are most suitable for characterizing this compound in complex matrices?
- Methodological Answer: Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives or Liquid Chromatography-Tandem MS (LC-MS/MS) for non-volatile forms. For isotopic enrichment studies (e.g., metabolic tracing), employ isotope-ratio mass spectrometry with pentafluorobenzyl triacetyl derivatives, as described in purine ribose analysis . Validate methods using internal standards and calibration curves to ensure sensitivity and specificity.
Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?
- Methodological Answer: Conduct accelerated stability studies:
- Store samples at 4°C, 25°C, and 40°C for 1–6 months.
- Analyze degradation products via HPLC or thin-layer chromatography.
- Quantify stability using Arrhenius equation modeling to predict shelf life. Reference safety protocols for handling hazardous analogs (e.g., N-acetyl Norfentanyl) to mitigate risks during experimentation .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer: Discrepancies often arise from metabolic enzyme variability or tissue-specific uptake. Address this by:
- Triangulating data sources : Compare in vitro hepatic microsome assays with in vivo plasma concentration-time profiles .
- Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) models to integrate enzyme kinetics and tissue distribution parameters.
- Replication studies : Validate findings across multiple cell lines or animal models to isolate confounding variables .
Q. What molecular mechanisms underlie this compound’s interaction with target receptors, and how can binding affinity be optimized?
- Methodological Answer: Combine molecular docking simulations (e.g., AutoDock Vina) with surface plasmon resonance (SPR) to map binding sites and quantify affinity. For functional validation:
- Perform radioligand displacement assays using tritiated analogs.
- Analyze structure-activity relationships (SAR) by synthesizing derivatives with modified acetyl groups. Reference isotopic labeling techniques (e.g., deuterium oxide enrichment) to track metabolic pathways .
Q. What experimental designs are optimal for identifying synergistic or antagonistic effects of this compound in combination therapies?
- Methodological Answer: Implement a fractional factorial design to test multiple drug combinations efficiently. Key steps:
- Define dose-response curves for individual compounds.
- Use the Chou-Talalay method to calculate combination indices (CI) and determine synergy/additivity/antagonism.
- Validate results with isobolographic analysis and publish raw data in standardized tables (see formatting guidelines in ) .
Data Contradiction and Reproducibility
Q. How should researchers address non-reproducible results in this compound toxicity assays?
- Methodological Answer: Non-reproducibility may stem from batch-to-batch variability or assay conditions. Mitigate by:
- Blinding experiments : Assign independent researchers to prepare compounds and analyze data .
- Standardizing protocols : Document reagent sources (e.g., ACS-grade solvents per USP specifications) and equipment calibration intervals .
- Open data sharing : Publish negative results and raw datasets in supplementary materials to facilitate meta-analyses .
Guidance for Data Presentation
Q. What are the best practices for presenting this compound research data in tables and figures?
- Methodological Answer: Follow these criteria for clarity:
- Table design : Include columns for experimental variables (e.g., concentration, time) and outcomes (e.g., IC50, % inhibition). Cite non-original data sources (e.g., public databases) in footnotes .
- Figure standardization : Label axes with units, use consistent color schemes, and provide high-resolution images (≥300 DPI). Reference examples from peer-reviewed journals for formatting inspiration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
